molecular formula C30H23N3O4 B302294 N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302294
M. Wt: 489.5 g/mol
InChI Key: AAIAILIHTOYWOQ-KCSSXMTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide (abbreviated as CBEN) is a synthetic compound that has recently gained attention in the field of medicinal chemistry. CBEN belongs to the class of hydrazones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, research suggests that it may work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It also reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of cancer and other diseases. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been shown to reduce the levels of pro-inflammatory cytokines, which play a role in the development of chronic inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is its potent biological activity in vitro. It has been shown to exhibit anti-cancer and anti-inflammatory activity at relatively low concentrations. However, one limitation of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to determine the toxicity and pharmacokinetics of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide in vivo.

Future Directions

There are several potential future directions for research on N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide-based drugs for the treatment of cancer and inflammation. Another area of interest is the synthesis of analogs of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide with improved solubility and potency. Additionally, more research is needed to determine the mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide and its potential toxicity in vivo.

Synthesis Methods

The synthesis of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves the condensation reaction between 4-[(2-cyanobenzyl)oxy]-3-ethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is typically around 70-80%.

Scientific Research Applications

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide also possesses potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has shown antibacterial activity against both gram-positive and gram-negative bacteria.

properties

Product Name

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C30H23N3O4

Molecular Weight

489.5 g/mol

IUPAC Name

N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C30H23N3O4/c1-2-35-28-15-20(11-13-27(28)36-19-23-9-4-3-8-22(23)17-31)18-32-33-30(34)29-16-25-24-10-6-5-7-21(24)12-14-26(25)37-29/h3-16,18H,2,19H2,1H3,(H,33,34)/b32-18+

InChI Key

AAIAILIHTOYWOQ-KCSSXMTESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5C#N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5C#N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5C#N

Origin of Product

United States

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